![molecular formula C7H4ClNO2 B3258940 4-Chloropyridine-2,6-dicarbaldehyde CAS No. 311767-65-4](/img/structure/B3258940.png)
4-Chloropyridine-2,6-dicarbaldehyde
Overview
Description
4-Chloropyridine-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 311767-65-4 . It has a molecular weight of 169.57 and its IUPAC name is 4-chloro-2,6-pyridinedicarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloropyridine-2,6-dicarbaldehyde is 1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H . The molecular structure of chloropyridine, a related compound, has been determined by gas-phase electron diffraction supplemented with rotation constants and restraints based on calculations .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarbaldehyde has a molecular weight of 169.57 and is a powder at room temperature . It has a predicted density of 1.437±0.06 g/cm3 , a boiling point of 256.6ºC at 760mmHg , and a flash point of 109ºC .Scientific Research Applications
Intermediate in Chemical Reactions
4-Chloropyridine-2,6-dicarbaldehyde is used as an intermediate in many chemical reactions . It plays a crucial role in the synthesis of various complex molecules due to its unique structure and reactivity.
Development of Pharmaceuticals
This compound is used in the development of pharmaceuticals . Its unique structure allows it to be used in the synthesis of various drugs, enhancing their effectiveness and safety.
Agrochemical Production
In the agricultural industry, chloropyridine derivatives are used to produce fungicides and insecticides . 4-Chloropyridine-2,6-dicarbaldehyde, being a chloropyridine derivative, can be used in the synthesis of these agrochemicals.
Metal Complexes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the development of metal complexes . These complexes have various applications in catalysis, materials science, and other fields.
Catalyst in Pyrrolation/Cyclization
It is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
Synthesis of Pyrazine-2,5- and -2,6-Dicarbaldehydes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes . These compounds have various applications in the field of organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that chloropyridines are often used as intermediates in various chemical reactions .
Mode of Action
Chloropyridines, in general, are known to participate in a variety of chemical reactions, acting as intermediates .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific reactions and the resulting compounds .
properties
IUPAC Name |
4-chloropyridine-2,6-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSABGWROVHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601183 | |
Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarbaldehyde | |
CAS RN |
311767-65-4 | |
Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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